Tetrabutylammonium hexachloroplatinate(IV)
Description
Contextualization within Platinum Group Metal Coordination Chemistry
The platinum group metals (PGMs) are known for their extensive and diverse coordination chemistry, forming complexes with various ligands in multiple oxidation states. ipa-news.de Platinum, in its +4 oxidation state, readily forms the stable hexachloroplatinate(IV) anion, [PtCl₆]²⁻. This anion is a classic example of an octahedral coordination complex and serves as a common precursor in platinum chemistry. ipa-news.dewikipedia.org
The choice of a counter-ion is crucial in modifying the properties of such an ionic complex. While simple alkali metal salts like ammonium (B1175870) or potassium hexachloroplatinate are common, their solubility is often limited to aqueous media. wikipedia.orgresearchgate.net The introduction of the tetrabutylammonium (B224687) (TBA) cation, [N(C₄H₉)₄]⁺, dramatically alters these properties. The TBA cation is large, sterically hindered, and non-coordinating, with four butyl chains that render its salts soluble in a wide range of organic solvents. wikipedia.org This lipophilicity allows the [PtCl₆]²⁻ anion to be utilized in non-aqueous reaction environments, significantly broadening its synthetic and catalytic applications. wikipedia.org
Structural Framework and Compositional Significance
The compound is an ionic salt composed of two tetrabutylammonium cations and one hexachloroplatinate(IV) anion.
The Cation ([N(C₄H₉)₄]⁺): The tetrabutylammonium cation consists of a central nitrogen atom bonded to four butyl groups in a tetrahedral arrangement. wikipedia.org Its large size and lack of acidic protons make it a non-interacting "spectator" cation in many reactions, ensuring that the chemistry is dominated by the platinum-containing anion.
The solid-state structure is a crystal lattice of these discrete ions. The compositional significance lies in this ionic pairing: the bulky organic cations effectively shield the inorganic anions from one another, facilitating dissolution in organic media and influencing the compound's reactivity and potential as a precursor for other platinum-containing materials.
| Property | Data |
| Chemical Formula | {[CH₃(CH₂)₃]₄N}₂PtCl₆ sigmaaldrich.com |
| Molecular Weight | 892.72 g/mol sigmaaldrich.com |
| Appearance | Solid sigmaaldrich.com |
| Melting Point | 225 °C (decomposes) sigmaaldrich.comchemicalbook.com |
| CAS Number | 18129-78-7 sigmaaldrich.com |
Overview of Research Trajectories Involving the Compound
Research involving tetrabutylammonium hexachloroplatinate(IV) has followed several key trajectories, primarily leveraging its solubility and its role as a well-defined platinum source.
One significant area of research is its use as a precursor in materials synthesis . It is employed in the preparation of platinum catalysts, platinum-based nanomaterials, and thin films. samaterials.com The controlled thermal decomposition of this compound allows for the deposition of platinum in various forms.
In coordination and organometallic chemistry , the compound serves as a starting material for synthesizing new platinum complexes. Its solubility in organic solvents allows for reactions with a variety of organic ligands that would be incompatible with aqueous systems. For instance, it has been used in reactions with aluminum trichloride (B1173362) (AlCl₃) to generate dinuclear platinum species like [TBA][Pt₂Cl₉], where two PtCl₆ octahedra share a face. researchgate.netresearchgate.net
A more recent and unexpected research avenue involves the photochemical activation of the compound. Studies have shown that upon photolysis, the tetrabutylammonium cation itself can be activated by the excited state of the hexachloroplatinate(IV) anion. whiterose.ac.ukresearchgate.net This remarkable reaction leads to the C-H activation of the butyl chains and the formation of novel organometallic species, such as a dinuclear butadiene-bridged platinum(II) complex. whiterose.ac.ukrsc.orgwhiterose.ac.uk This discovery opens up new possibilities for using quaternary ammonium ions not just as inert counter-ions but as active participants in chemical transformations.
| Research Area | Focus | Key Findings |
| Materials Synthesis | Precursor for platinum catalysts and nanoparticles. samaterials.com | A reliable source for generating platinum materials through controlled decomposition. |
| Coordination Chemistry | Starting material for novel platinum complexes. researchgate.netresearchgate.net | Enables synthesis of complex species like [TBA][Pt₂Cl₉] in non-aqueous media. researchgate.netresearchgate.net |
| Photochemistry | Light-induced activation of the TBA cation by the [PtCl₆]²⁻ anion. whiterose.ac.ukresearchgate.net | Unexpected formation of butadiene-bridged platinum complexes, showing the cation's reactive potential. rsc.orgwhiterose.ac.uk |
Structure
2D Structure
Properties
IUPAC Name |
hexachloroplatinum(2-);tetrabutylazanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C16H36N.6ClH.Pt/c2*1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;;;;;;;/h2*5-16H2,1-4H3;6*1H;/q2*+1;;;;;;;+4/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSHOYKZPYIRFFY-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.Cl[Pt-2](Cl)(Cl)(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H72Cl6N2Pt | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30456814 | |
| Record name | Tetrabutylammonium hexachloroplatinate(IV) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30456814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
892.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18129-78-7 | |
| Record name | Tetrabutylammonium hexachloroplatinate(IV) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30456814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrabutylammonium hexachloro-platinate(IV) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Precursor Applications of Tetrabutylammonium Hexachloroplatinate Iv
Established Synthetic Protocols for Tetrabutylammonium (B224687) Hexachloroplatinate(IV)
The synthesis of Tetrabutylammonium hexachloroplatinate(IV) is well-established, primarily involving a salt metathesis reaction. This method relies on the exchange of ions between two soluble salts to form the desired product, which typically precipitates from the reaction mixture.
A common and straightforward approach involves the reaction of a water-soluble hexachloroplatinate salt, such as hexachloroplatinic acid (H₂PtCl₆) or a simple alkali metal salt like potassium hexachloroplatinate(IV) (K₂PtCl₆), with a tetrabutylammonium halide, most commonly tetrabutylammonium bromide (TBABr).
The general reaction can be represented as:
H₂PtCl₆ + 2 [(n-C₄H₉)₄N]Br → [(n-C₄H₉)₄N]₂[PtCl₆] + 2 HBr
or
K₂PtCl₆ + 2 [(n-C₄H₉)₄N]Br → [(n-C₄H₉)₄N]₂[PtCl₆] + 2 KBr
In a typical procedure, an aqueous solution of hexachloroplatinic acid is treated with a stoichiometric amount of tetrabutylammonium bromide. The voluminous, pale-yellow precipitate of Tetrabutylammonium hexachloroplatinate(IV) forms almost immediately due to its low solubility in water. The product can then be isolated by filtration, washed with water to remove any soluble by-products, and subsequently dried. The high yield and simplicity of this ion exchange precipitation method make it a preferred route for the laboratory-scale synthesis of this compound.
An alternative, though less common, method involves a two-phase anion exchange synthesis. This technique can be employed to facilitate the transfer of the hexachloroplatinate(IV) anion from an aqueous phase to an organic phase containing the tetrabutylammonium cation, leading to the formation of the desired salt.
| Reactant 1 | Reactant 2 | Solvent | Product | Key Feature |
| Hexachloroplatinic acid (H₂PtCl₆) | Tetrabutylammonium bromide | Water | Tetrabutylammonium hexachloroplatinate(IV) | Precipitation of the product |
| Potassium hexachloroplatinate(IV) | Tetrabutylammonium bromide | Water | Tetrabutylammonium hexachloroplatinate(IV) | Ion exchange reaction |
Utilization as a Precursor in Diverse Platinum-Based Systems
Tetrabutylammonium hexachloroplatinate(IV) is a valuable precursor for a variety of platinum-containing materials, owing to its solubility in organic solvents and the reactivity of the hexachloroplatinate(IV) anion.
Formation of Dinuclear Platinum(II) Coordination Complexes
A notable application of Tetrabutylammonium hexachloroplatinate(IV) is in the synthesis of dinuclear platinum(II) coordination complexes. Research has demonstrated that the photolysis of an acetone (B3395972) solution of this compound can lead to the unexpected formation of a dinuclear, butadiene-bridged complex, trans-μ²:η²,η²-1,3-butadiene-bis(trichloroplatinate(II)). rsc.orgcore.ac.uk
In this photochemical reaction, the tetrabutylammonium cation itself acts as the source of the butadiene ligand, undergoing a C-H activation and subsequent transformation. core.ac.uk This reaction highlights the dual role of the compound, where both the cation and the anion participate in the formation of the final product. The hexachloroplatinate(IV) is reduced to platinum(II), which then coordinates with the in-situ generated butadiene.
Synthesis of Alkene-Platinum(II) Complexes
The utility of Tetrabutylammonium hexachloroplatinate(IV) as a precursor extends to the synthesis of alkene-platinum(II) complexes. The aforementioned photochemical reaction that yields a butadiene-bridged dinuclear complex is a prime example of this application. rsc.orgcore.ac.uk
More generally, olefin-platinum(II) π-complexes can be synthesized through methods involving the hexachloroplatinate(IV) anion. researchgate.net These methods include:
Heating a solution of an olefin and a hexachloroplatinate(IV) salt in acetic acid.
Light irradiation of a solution containing a hexachloroplatinate(IV) salt and an olefin in acetone.
These reactions typically involve the reduction of the platinum(IV) center to platinum(II), which then forms a π-complex with the alkene. The use of Tetrabutylammonium hexachloroplatinate(IV) is advantageous in these syntheses due to its solubility in organic solvents commonly used for such reactions.
Precursor in the Formation of Platinum Nanoparticles
Tetrabutylammonium hexachloroplatinate(IV) serves as an effective precursor for the synthesis of platinum nanoparticles (PtNPs). frontiersin.orgmdpi.comresearchgate.netnih.gov The hexachloroplatinate(IV) anion can be reduced to zerovalent platinum (Pt(0)) in the presence of a suitable reducing agent, leading to the nucleation and growth of nanoparticles.
The synthesis of PtNPs from this precursor can be achieved through various methods, including chemical reduction in solution. The choice of reducing agent, solvent, and stabilizing agents allows for the control of the size, shape, and surface properties of the resulting nanoparticles. The tetrabutylammonium cations can also play a role in stabilizing the nanoparticles during their formation, preventing aggregation. The use of hexachloroplatinate(IV) salts as precursors is a widely adopted strategy in the bottom-up synthesis of platinum-based nanomaterials.
| Precursor | Product | Synthetic Method | Key Findings |
| Tetrabutylammonium hexachloroplatinate(IV) | Dinuclear Platinum(II) Complex | Photolysis in acetone | Unexpected formation of a butadiene-bridged complex. rsc.orgcore.ac.uk |
| Hexachloroplatinate(IV) salts | Alkene-Platinum(II) Complexes | Thermal or photochemical reaction with olefins | Reduction of Pt(IV) to Pt(II) and formation of π-complexes. researchgate.net |
| Hexachloroplatinate(IV) salts | Platinum Nanoparticles | Chemical reduction | Formation of Pt(0) nanoparticles with controllable size and shape. frontiersin.orgmdpi.comresearchgate.netnih.gov |
Applications in Advanced Materials Synthesis (e.g., Photoanodes, Ionogels)
While various tetrabutylammonium salts, such as the iodide and bromide, have been utilized in the fabrication of perovskite solar cells, which are a type of photoanode, the specific use of Tetrabutylammonium hexachloroplatinate(IV) in this application is not prominently documented in the reviewed scientific literature. rsc.orgresearchgate.netrsc.orgresearchgate.net
Similarly, in the field of ionogels, which are solid-liquid electrolytes with potential applications in various electrochemical devices, there is a lack of specific reports detailing the use of Tetrabutylammonium hexachloroplatinate(IV) as a component or precursor in their synthesis.
Spectroscopic Characterization and Electronic Structure of Tetrabutylammonium Hexachloroplatinate Iv Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the structure and dynamics of chemical compounds in solution. For tetrabutylammonium (B224687) hexachloroplatinate(IV), various NMR active nuclei, including ¹H, ¹³C, and ¹⁹⁵Pt, provide detailed insights into the behavior of both the cation and the anion.
The ¹H and ¹³C NMR spectra of the tetrabutylammonium (TBA⁺) cation in tetrabutylammonium hexachloroplatinate(IV) are primarily used to study the dynamics and conformation of the alkyl chains of the cation. The chemical shifts of the protons and carbons in the butyl chains are sensitive to their local environment and mobility.
In a typical ¹H NMR spectrum of the tetrabutylammonium cation, distinct signals are observed for the methylene (B1212753) (–CH₂–) and methyl (–CH₃) groups. The protons on the α-carbon (the carbon directly attached to the nitrogen atom) usually appear at the most downfield chemical shift due to the deshielding effect of the positively charged nitrogen. The signals for the β, γ, and δ protons appear progressively upfield.
Similarly, the ¹³C NMR spectrum shows separate resonances for each of the four carbon atoms in the butyl chains. The chemical shifts provide information about the electronic environment of each carbon atom. Studies on various tetrabutylammonium salts have provided typical chemical shift ranges for the TBA⁺ cation.
Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for the Tetrabutylammonium Cation
| Nucleus | Group | Chemical Shift (ppm) |
|---|---|---|
| ¹H | α-CH₂ | 3.1 - 3.4 |
| β-CH₂ | 1.5 - 1.7 | |
| γ-CH₂ | 1.3 - 1.5 | |
| δ-CH₃ | 0.9 - 1.0 | |
| ¹³C | α-C | 58 - 59 |
| β-C | 23 - 24 | |
| γ-C | 19 - 20 |
Note: Chemical shifts can vary depending on the solvent and concentration.
¹⁹⁵Pt NMR spectroscopy is an exceptionally sensitive technique for examining the coordination environment of platinum. The ¹⁹⁵Pt nucleus has a spin of I = 1/2 and a natural abundance of approximately 33.8%, making it well-suited for NMR studies. researchgate.net The chemical shifts in ¹⁹⁵Pt NMR span a very wide range, over 13,000 ppm, which makes the technique highly sensitive to subtle changes in the electronic structure and coordination sphere of the platinum center. researchgate.net
For tetrabutylammonium hexachloroplatinate(IV), the platinum is in the +4 oxidation state and is octahedrally coordinated to six chloride ligands, forming the [PtCl₆]²⁻ anion. This symmetric environment typically results in a sharp NMR signal. In fact, sodium hexachloroplatinate(IV) (Na₂[PtCl₆]) in D₂O is often used as a reference compound for ¹⁹⁵Pt NMR, with its chemical shift set to 0 ppm. researchgate.net The ¹⁹⁵Pt chemical shift of the [PtCl₆]²⁻ anion is highly dependent on the solvent and the nature of the counterion.
The chemical shift of the [PtCl₆]²⁻ anion can be influenced by factors such as ligand exchange with solvent molecules or other ions in solution. For instance, hydrolysis of [PtCl₆]²⁻ can lead to the formation of aquated species like [PtCl₅(H₂O)]⁻ and [PtCl₄(H₂O)₂], each of which has a distinct ¹⁹⁵Pt chemical shift. wikipedia.orgdtu.dk
Table 2: Representative ¹⁹⁵Pt NMR Chemical Shifts for Pt(IV) Species
| Complex Ion | Typical Chemical Shift (ppm) |
|---|---|
| [PtCl₆]²⁻ | 0 (by definition in some references) |
| [PtCl₅(H₂O)]⁻ | ~ -80 to -100 |
| cis-[PtCl₄(H₂O)₂] | ~ -180 to -200 |
Note: Chemical shifts are relative to [PtCl₆]²⁻ and can vary based on conditions.
The high sensitivity of ¹⁹⁵Pt NMR to the coordination environment makes it an invaluable tool for studying the chemistry of hexachloroplatinate(IV) in solution. youtube.comnih.gov
While tetrabutylammonium hexachloroplatinate(IV) itself does not exhibit cis/trans isomerism due to the identical nature of all six chloride ligands, its derived complexes can. When one or more chloride ligands are substituted, the possibility of geometric isomers arises. NMR spectroscopy, particularly ¹⁹⁵Pt NMR, is a primary method for distinguishing between such isomers.
For example, in a disubstituted octahedral complex of the type [PtCl₄L₂], where L is a neutral ligand, cis and trans isomers are possible. These isomers will have different symmetries and, consequently, distinct ¹⁹⁵Pt NMR chemical shifts. The difference in chemical shifts between cis and trans isomers can be substantial, often on the order of tens to hundreds of ppm, allowing for unambiguous identification. semanticscholar.org
Furthermore, ¹H and ¹³C NMR can also be used for conformational analysis, especially when the ligands (L) have NMR-active nuclei. The coupling constants between ¹⁹⁵Pt and the nuclei of the ligands (e.g., ¹J(¹⁹⁵Pt-¹³C) or ²J(¹⁹⁵Pt-¹H)) can provide valuable structural information. The magnitude of these coupling constants is often dependent on the geometric arrangement of the coupled nuclei. researchgate.net For instance, the trans influence of a ligand can be studied by comparing coupling constants in cis and trans isomers. researchgate.net
The sensitivity and wide chemical shift range of ¹⁹⁵Pt NMR make it an excellent tool for monitoring reactions involving platinum complexes and for identifying different platinum species in solution. wikipedia.orgnih.gov For reactions starting from tetrabutylammonium hexachloroplatinate(IV), such as ligand substitution or reduction, ¹⁹⁵Pt NMR can be used to follow the disappearance of the [PtCl₆]²⁻ signal and the appearance of new signals corresponding to the reaction products.
For example, the stepwise substitution of chloride ligands in [PtCl₆]²⁻ by other ligands can be monitored in real-time. Each new species formed, such as [PtCl₅L]⁻, [PtCl₄L₂], etc., will have a characteristic ¹⁹⁵Pt NMR resonance, allowing for the determination of the reaction kinetics and mechanism. dtu.dknih.gov This is particularly useful in studying the hydrolysis of [PtCl₆]²⁻, where a series of aquated and hydroxylated species are formed. wikipedia.orgrsc.org
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. While Pt(IV) in the hexachloroplatinate(IV) anion is a d⁶ ion and is diamagnetic (no unpaired electrons), radical intermediates can be generated during its chemical reactions, particularly redox processes.
EPR spectroscopy can be employed to detect and characterize transient radical species that may be formed during the reduction of Pt(IV) to Pt(III) or Pt(II), or in reactions involving radical initiators. The EPR spectrum of a radical intermediate can provide information about its electronic structure and its interaction with surrounding magnetic nuclei.
In studies involving platinum complexes, EPR can be used in conjunction with spin trapping agents. These are molecules that react with short-lived radicals to form more stable radical adducts that can be more easily detected by EPR. This technique allows for the indirect detection and identification of highly reactive radical intermediates.
For instance, if the reduction of [PtCl₆]²⁻ proceeds through a one-electron step, a paramagnetic Pt(III) species would be formed. While often transient, such species could potentially be detected by EPR at low temperatures. The EPR spectrum would be characterized by its g-factor and hyperfine coupling to the ¹⁹⁵Pt nucleus (I = 1/2), which would appear as satellite lines flanking the central signal.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. For tetrabutylammonium hexachloroplatinate(IV), the vibrational spectra can be divided into two main regions: the vibrations associated with the tetrabutylammonium cation and those of the hexachloroplatinate(IV) anion.
The IR spectrum of the tetrabutylammonium cation is characterized by strong absorption bands corresponding to the C-H stretching and bending vibrations of the butyl chains. These are typically observed in the 2800-3000 cm⁻¹ and 1300-1500 cm⁻¹ regions, respectively.
The vibrational modes of the [PtCl₆]²⁻ anion are of particular interest for characterizing the platinum coordination sphere. The [PtCl₆]²⁻ anion has an octahedral (Oₕ) symmetry. According to group theory, for an octahedral MX₆ molecule, there are six fundamental vibrational modes.
Table 3: Vibrational Modes of the [PtCl₆]²⁻ Anion
| Mode | Symmetry | Description | Activity | Approximate Wavenumber (cm⁻¹) |
|---|---|---|---|---|
| ν₁ | A₁g | Symmetric Pt-Cl stretch | Raman | ~340-350 |
| ν₂ | E₉ | Asymmetric Pt-Cl stretch | Raman | ~315-325 |
| ν₃ | F₁ᵤ | Asymmetric Pt-Cl stretch | IR | ~330-340 |
| ν₄ | F₁ᵤ | Cl-Pt-Cl bend | IR | ~180-190 |
| ν₅ | F₂₉ | Cl-Pt-Cl bend | Raman | ~160-170 |
The Raman spectrum of [PtCl₆]²⁻ is expected to show three active modes (ν₁, ν₂, and ν₅), while the IR spectrum should exhibit two active modes (ν₃ and ν₄). The ν₆ mode is inactive in both IR and Raman spectroscopy. The positions of these bands, particularly the Pt-Cl stretching frequencies, are sensitive to the oxidation state of the platinum and the nature of the counterion. Far-IR spectroscopy is often used to observe the lower frequency bending modes.
Studies on tetramethylammonium (B1211777) hexachloroplatinate(IV) have shown that weak C-H···Cl hydrogen bonding between the cation and the anion can influence the vibrational spectra, particularly at low temperatures. youtube.com Similar interactions may be present in the tetrabutylammonium salt.
Electronic Absorption and Photodetachment Spectroscopy of Tetrabutylammonium Hexachloroplatinate(IV) Systems
The spectroscopic characterization of the tetrathylammonium hexachloroplatinate(IV) complex, specifically focusing on the behavior of the [PtCl₆]²⁻ dianion, reveals significant insights into its electronic structure and photophysical properties. Advanced spectroscopic techniques, including electronic absorption, photodissociation, and photodetachment spectroscopy, have been employed to probe the intricate electronic transitions and decay pathways of this dianion both in solution and in the gas phase.
UV-Vis Spectral Analysis of the Hexachloroplatinate(IV) Dianion
The electronic absorption spectrum of the hexachloroplatinate(IV) dianion, [PtCl₆]²⁻, has been characterized in aqueous solutions. The UV-Vis spectrum is marked by distinct absorption bands that are primarily attributed to ligand-to-metal charge transfer (LMCT) transitions. aip.org
A study of an aqueous solution of K₂PtCl₆, which contains the same dianion, shows a weak absorption band at 4.74 eV and a much stronger, more intense peak at 6.19 eV. aip.org These experimental findings are supported by time-dependent density functional theory (TDDFT) calculations, which help in assigning the electronic transitions responsible for these absorption features. aip.org The maximum absorbance wavelength for hexachloroplatinate(IV) is noted to be around 260 nm. researchgate.net The photofragmentation spectrum for the formation of the [PtCl₄]⁻ fragment ion from the isolated [PtCl₆]²⁻ dianion closely mirrors the UV/Vis absorption spectrum observed in solution, indicating that the fundamental electronic transitions are preserved, with only a minor solvatochromic shift. aip.orgnih.gov
| Band Type | Energy (eV) | Wavelength (nm, approx.) | Assignment |
|---|---|---|---|
| Weak Band | 4.74 | 262 | Ligand-to-Metal Charge Transfer (LMCT) |
| Strong Peak | 6.19 | 200 | Ligand-to-Metal Charge Transfer (LMCT) |
Electronic Photodissociation and Photodetachment Spectra
In the gas phase, the electronic structure and decay dynamics of the mass-selected [PtCl₆]²⁻ dianion have been investigated through electronic photodissociation and photodetachment spectroscopy. nih.gov These studies provide a deeper understanding of the ion's photophysics in an isolated environment, free from solvent interactions. aip.org
Upon photoexcitation, the dianion undergoes two primary competing processes: electron detachment (photodetachment) and ionic fragmentation (photodissociation). aip.orgresearchgate.net The excitation of an electronic transition within the dianion leads to a resonant enhancement of the photodetachment cross-section. aip.orgnih.govaip.org The photodissociation process results in the loss of either a chloride ion (Cl⁻) or a neutral chlorine atom (Cl⁰), with the specific pathway being dependent on the photon energy. aip.orgnih.gov The action spectrum for the formation of the [PtCl₄]⁻ photofragment, in particular, shows a strong correlation with the solution-phase UV-Vis absorption spectrum. aip.org At photon energies up to 5 eV, the formation of [PtCl₅]⁻ and [PtCl₄]⁻ fragments follows a similar energy-dependent behavior. aip.org However, at higher energies, the signal for [PtCl₄]⁻ increases significantly, which is attributed to the low-energy tail of the strong electronic transition observed at 6.19 eV in solution. aip.org
Delayed Electron Emission Studies of Platinum-Nucleobase Complexes
Investigations into the behavior of hexachloroplatinate dianions complexed with nucleobases (uracil, thymine (B56734), cytosine, and adenine) in the gas phase have revealed a phenomenon known as delayed electron emission. nih.gov Low-temperature photoelectron spectra of these isolated [PtCl₆]²⁻·Nucleobase complexes show well-resolved peaks, confirming that the hexachloroplatinate dianion remains largely intact within the complex. nih.gov
In addition to these distinct spectral features, broad, featureless bands are observed in the 193 nm photoelectron spectra of all four complexes, which are indicative of delayed electron detachment. nih.gov Notably, the 266 nm spectra of the complexes with thymine and adenine (B156593) also exhibit very prominent delayed electron emission bands. nih.gov This phenomenon is attributed to a one-photon excitation of an excited state centered on the nucleobase. nih.gov This nucleobase-centered excited state can then effectively couple to the electron detachment continuum, leading to strong electron emission over a longer timescale. nih.gov
In this context, the [PtCl₆]²⁻ dianion acts as a "dynamic tag," which has a propensity to emit an electron when the attached nucleobase undergoes its own decay process over a timescale sufficient to permit autodetachment. nih.gov The selective and strong excitation of these delayed emission bands at 266 nm is linked to the specific photophysical properties of the individual nucleobases at that wavelength. nih.gov
| Parameter | Value Range | Observation |
|---|---|---|
| Adiabatic Electron Detachment Energies | 2.26 - 2.36 eV | Measured for the [PtCl₆]²⁻·Nucleobase complexes. nih.gov |
| Repulsive Coulomb Barrier (RCB) | ~1.7 eV | Lower than uncomplexed [PtCl₆]²⁻ due to charge solvation by the nucleobase. nih.gov |
| Delayed Electron Emission | Observed at 193 nm and 266 nm | Prominent in thymine and adenine complexes at 266 nm. nih.gov |
Reactivity and Mechanistic Investigations Involving Tetrabutylammonium Hexachloroplatinate Iv
Photochemistry and Photoinduced Processes
The photochemical behavior of tetrabutylammonium (B224687) hexachloroplatinate(IV), [(n-C₄H₉)₄N]₂[PtCl₆], is characterized by a series of complex, interconnected processes initiated by the absorption of light. These processes involve the hexachloroplatinate(IV) anion, [PtCl₆]²⁻, and, remarkably, the supposedly inert tetrabutylammonium cation, [(n-C₄H₉)₄N]⁺. Research has shown that photoexcitation leads to redox reactions, bond cleavages, and the formation of radical species, which drive the subsequent chemical transformations.
Upon irradiation, a key primary photoprocess for the hexachloroplatinate(IV) anion is the homolytic cleavage of a platinum-chlorine bond. researchgate.netsci-hub.box This redox-active process is a departure from the non-redox pathways observed in similar compounds like hexabromoplatinate(IV). researchgate.net The homolytic fission results in the formation of a highly reactive atomic chlorine radical (Cl•) and a labile platinum(III) species. researchgate.netsci-hub.box This initial cleavage event is central to the subsequent radical chain mechanisms that dominate the compound's photochemistry. researchgate.net Evidence for the presence of chlorine atoms has been substantiated through chemical scavenging experiments. researchgate.net It has been noted that the charge-transfer singlet state is the active state in these photo-processes. researchgate.net
A significant and unexpected discovery in the photochemistry of (NBu₄)₂[PtCl₆] is the photoinduced activation of the tetrabutylammonium (NBu₄⁺) cation. rsc.orgwhiterose.ac.ukwhiterose.ac.uk Photolysis of acetone (B3395972) solutions of the compound leads to the formation of a dinuclear, butadiene-bridged platinum(II) complex, trans-µ₂:η²,η²-1,3-butadiene-bis(trichloroplatinate(II)). rsc.orginflibnet.ac.in The formation of this product necessitates C-H bond activation and the extrusion of a C₄ fragment from the NBu₄⁺ cation, which acts as the source of the butadiene ligand. whiterose.ac.ukcore.ac.uk This reaction is notable as the NBu₄⁺ cation is typically considered a non-reactive "innocent" spectator ion. The process involves the reduction of the platinum center from Pt(IV) to Pt(II) and significant rearrangement of the cation's alkyl chains. whiterose.ac.uk
The photochemical reactions of hexachloroplatinate(IV) are often governed by radical chain mechanisms. researchgate.netsci-hub.box The initiation step is the homolytic bond cleavage discussed previously, which generates atomic chlorine and a platinum(III) species. researchgate.net These radical species propagate a chain reaction. For instance, in the photoaquation of [PtCl₆]²⁻, the generated chlorine atom and the labile Pt(III) complex participate in a chain mechanism that leads to quantum yields substantially greater than unity. researchgate.netsci-hub.box The proposed mechanism for the photoinduced reactivity often involves the reduction of a photochemically excited [PtCl₆]²⁻ state by an organic fragment, leading to a Pt(III) species like [PtCl₅]²⁻, which can react further. whiterose.ac.uk Electron paramagnetic resonance (EPR) spectroscopy on irradiated frozen solutions has provided evidence for the formation of both Pt(III) and N-based radicals, supporting the involvement of radical pathways in the activation of the tetrabutylammonium cation. whiterose.ac.ukcore.ac.uk
Photoreduction is a dominant pathway in the photochemistry of hexachloroplatinate(IV). Irradiation facilitates the reduction of the Pt(IV) center. A key intermediate in this process is a paramagnetic platinum(III) complex. researchgate.netwhiterose.ac.uk This Pt(III) species is a product of the initial homolytic cleavage and plays a crucial role in subsequent radical chain reactions. researchgate.net For example, studies on the photoreduction of [PtCl₆]²⁻ with methanol (B129727) show a light-dependent reduction to the platinum(II) species, [PtCl₄]²⁻, which is subsequently photoreduced to metallic platinum. researchgate.net The mechanism proposed for the reaction of [PtCl₆]²⁻ with tetraalkylmetals also involves an electron transfer from the organic molecule to the platinum(IV) complex. researchgate.net The unexpected formation of the butadiene-bridged Pt(II) complex from (NBu₄)₂[PtCl₆] is another clear example of a net photoreduction from Pt(IV) to Pt(II). rsc.org
| Irradiation Wavelength | Quantum Yield (Φ) | Conditions | Reference |
|---|---|---|---|
| 270 nm | Substantially greater than unity | 1F perchloric acid, absence of dissolved chlorine | researchgate.netsci-hub.box |
| 365 nm | Substantially greater than unity | 1F perchloric acid, absence of dissolved chlorine | researchgate.netsci-hub.box |
Thermal Reactivity and Reaction Pathways
While extensively studied for its photochemical properties, the thermal reactivity of tetrabutylammonium hexachloroplatinate(IV) has also been investigated. When heated in dry acetone under reflux for 48 hours, the compound undergoes a reaction. rsc.org The process yields a brown paste, which upon dissolution in acetone and crystallization with diethyl ether, produces a pale-yellow precipitate. rsc.org This precipitate was identified as the same dinuclear butadiene-bridged complex, (NBu₄)₂[η²-Cl₃Pt(C₄H₆)-η²-PtCl₃], obtained from photochemical reactions, albeit the reaction was conducted under ambient light. rsc.org In contrast, studies of other tetrabutylammonium salts indicate decomposition temperatures generally exceed 300°C. mdpi.com The thermal reaction of [PtCl₆]²⁻ with tetramethyltin (B1198279) to produce a σ-methyl complex of platinum(IV) is known to be catalyzed by the presence of Pt(II) species, [PtCl₄]²⁻. researchgate.net
Electron Transfer Processes
Research has shown that tetrabutylammonium hexachloroplatinate(IV) participates in electron transfer processes, notably with organometallic compounds like those of tin and germanium. The photoinduced reaction of [PtCl₆]²⁻ with tetraalkyl derivatives of tin or germanium in solvents like acetic acid or acetone has been described. For instance, the reaction with tetramethyltin ((CH₃)₄Sn) yields the complex CH₃PtCl₅²⁻. When irradiated with (CH₃)₂Sn(C₂H₅)₂, the reaction forms both CH₃PtCl₅²⁻ and [(CH₂=CH₂)PtCl₂]₂. A similar formation of the ethylene (B1197577) complex is observed in the reaction with tetraethylgermanium (Ge(C₂H₅)₄). The proposed mechanism for this "electrophilic" substitution by the platinum(IV) complex involves an electron transfer from the tetraalkylmetal to the platinum(IV) complex, termed the SE1e.t. mechanism. researchgate.net
The platinum(II)-ethylene complex appears to be formed from an intermediate, CH₃CH₂PtCl₅²⁻, through β-hydrogen elimination upon light irradiation. researchgate.net Furthermore, the thermal reaction between [PtCl₆]²⁻ and (CH₃)₄Sn to produce the methylplatinum(IV) complex is catalyzed by the presence of [PtCl₄]²⁻. researchgate.net
Catalysis of Exchange Reactions Involving Platinum(II) and Platinum(IV) Species
Tetrabutylammonium hexachloroplatinate(IV) is involved in catalytic exchange reactions between platinum(II) and platinum(IV) species. These substitution reactions of Pt(IV) complexes are significantly accelerated in the presence of Pt(II) species. pitt.edu The exchange of platinum between [PtCl₄]²⁻ and [PtCl₆]²⁻ can be catalyzed by light. researchgate.net This catalysis is attributed to the formation of a common intermediate, a chloro complex of platinum(III). researchgate.net The presence of inhibitors, such as [IrCl₆]²⁻, can slow down these exchange reactions, with the half-life exceeding a week at 25°C in their presence. researchgate.net The rate enhancement can be dramatic; for example, in reactions between 9-methylxanthine (B73267) and platinum(IV) complexes, the addition of a small amount of the analogous platinum(II) complex can speed up the reaction significantly. rsc.org In one instance, a 30-fold rate enhancement was observed with the addition of 10% of the platinum(II) complex. rsc.org
Oxidative Reactions of Platinum(II) Complexes to Platinum(IV)
The oxidation of platinum(II) complexes is a fundamental process for synthesizing platinum(IV) compounds. nih.govresearchgate.net Platinum(IV) complexes are typically six-coordinate octahedral structures formed via oxidative addition to four-coordinate square planar Pt(II) compounds. nih.govmdpi.com While some five-coordinate Pt(IV) complexes have also been reported as intermediates in this oxidation process. nih.govmdpi.com The oxidation of a cyclometallated phenylpyridine platinum(II) species can lead to several isomeric platinum(IV) complexes, which eventually isomerize to a single, more stable compound. researchgate.net The pathway for this transformation involves an initial slow oxidation step followed by a rapid C-H activation, resulting in doubly cyclometallated complexes. researchgate.net
Elucidation of Reaction Intermediates and Mechanistic Pathways
Investigating the mechanisms of reactions involving tetrabutylammonium hexachloroplatinate(IV) has led to the identification of transient species and the proposal of detailed reaction pathways.
Identification of Transient Platinum(III) Species
The involvement of platinum(III) as a transient intermediate has been proposed in several reactions. For instance, the light-catalyzed exchange between [PtCl₄]²⁻ and [PtCl₆]²⁻ is believed to proceed through a Pt(III) chloro complex. researchgate.net Further evidence for the formation of Pt(III) comes from the photolysis of [PtCl₆]²⁻. Homolytic bond cleavage of the hexachloroplatinate(IV) anion can yield atomic chlorine and a labile platinum(III) species. researchgate.net In a related system, a paramagnetic Pt(III) complex, [Pt(NO₃)₅]²⁻, was identified as a product of photolysis, resulting from the reduction of Pt(IV) centers. researchgate.net Prolonged irradiation or aging in the dark can lead to the formation of mixed-valence Pt(III)-Pt(IV) species. researchgate.net
Characterization of Organic Radical Intermediates
Organic radical intermediates have also been identified in reactions involving [PtCl₆]²⁻. During the light irradiation of a [PtCl₆]²⁻ solution in acetone, which leads to a σ-acetonyl complex of platinum(IV), the signals of a platinum(III) complex and the acetonyl radical (CH₃COCH₂•) were detected. researchgate.net The photochemical activation of the tetrabutylammonium cation by hexachloroplatinate(IV) has been shown to involve radical induction. Electron paramagnetic resonance (EPR) spectroscopy of an irradiated frozen solution revealed the presence of Pt(III) and N-based radicals. core.ac.ukwhiterose.ac.uk The detection of radical intermediates is often achieved through techniques like spin trapping and electron spin resonance (ESR) spectroscopy. utexas.edunih.gov
Proposed Mechanisms for C-H Activation and Ligand Transformation
The photochemical reaction of (NBu₄)₂[PtCl₆] can lead to the unexpected formation of a dinuclear, butadiene-bridged platinum(II) complex. rsc.org The source of the butadiene fragment is the tetrabutylammonium cation itself, suggesting a C-H activation process. core.ac.ukwhiterose.ac.uk A proposed mechanism involves the formation of Pt(III) and chlorine radicals upon photoexcitation of [PtCl₆]²⁻, which then initiate the reaction. core.ac.ukwhiterose.ac.uk
One considered pathway for the transformation of the tetrabutylammonium cation is a Hofmann-like elimination. This would involve the initial elimination of butene and the reduction of Pt(IV) to Pt(II), potentially forming a butene analogue of Zeise's salt. core.ac.ukwhiterose.ac.uk However, the unreactivity of [PtCl₃(butene)]⁻ under the reaction conditions did not support this specific pathway. core.ac.ukwhiterose.ac.uk An alternative proposal, supported by mass spectrometric evidence, suggests an intermediate complex where (Bu₃N(butene))⁺ is π-bound to [PtCl₃]⁻. core.ac.ukwhiterose.ac.uk
Table of Research Findings on Reactivity and Mechanistic Investigations
| Section | Reactants | Products/Intermediates | Key Mechanistic Features | Citation(s) |
|---|---|---|---|---|
| 5.2.1 | [PtCl₆]²⁻, (CH₃)₄Sn | CH₃PtCl₅²⁻ | Electron transfer (SE1e.t. mechanism) | researchgate.net |
| 5.2.1 | [PtCl₆]²⁻, (CH₃)₂Sn(C₂H₅)₂ | CH₃PtCl₅²⁻, [(CH₂=CH₂)PtCl₂]₂ | Electron transfer, β-hydrogen elimination | researchgate.net |
| 5.2.2 | [PtCl₄]²⁻, [PtCl₆]²⁻ | Exchanged Pt species | Catalyzed by light, involves Pt(III) intermediate | researchgate.net |
| 5.2.3 | Cyclometallated Pt(II) complex | Isomeric Pt(IV) complexes | Slow oxidation followed by rapid C-H activation | researchgate.net |
| 5.3.1 | [PtCl₆]²⁻ (photolysis) | Pt(III) species, Cl• | Homolytic bond cleavage | researchgate.net |
| 5.3.2 | [PtCl₆]²⁻, acetone (light) | CH₃COCH₂PtCl₅]²⁻, Pt(III), CH₃COCH₂• | Radical formation | researchgate.net |
| 5.3.3 | (NBu₄)₂[PtCl₆] (photolysis) | Butadiene-bridged Pt(II) complex | C-H activation of tetrabutylammonium cation | core.ac.ukwhiterose.ac.ukrsc.org |
| 5.3.3 | (NBu₄)₂[PtCl₆] | (Bu₃N(butene))⁺ π-bound to [PtCl₃]⁻ | Proposed intermediate in ligand transformation | core.ac.ukwhiterose.ac.uk |
Coordination Chemistry and Complexation Studies of the Hexachloroplatinate Iv Anion
Coordination Geometry and Ligand Field Considerations
The hexachloroplatinate(IV) dianion features an octahedral coordination geometry, a foundational concept in Werner's coordination theory. wikipedia.org In this arrangement, the central platinum(IV) ion is coordinated to six chloride ligands. X-ray crystallography has confirmed this octahedral structure. The Pt(IV) center possesses a d⁶ electronic configuration and, in the presence of the six chloride ligands, adopts a low-spin state.
Ligand Field Theory (LFT) provides a more advanced model to describe the bonding and electronic structure of such complexes by combining aspects of molecular orbital theory and crystal field theory. purdue.eduwikipedia.org LFT considers the overlap of the metal's 3d, 4s, and 4p orbitals with the ligand orbitals to form molecular orbitals. purdue.edu In an octahedral field, the degeneracy of the metal d orbitals is lifted, splitting them into two sets of different energy levels: the lower-energy t₂g orbitals (dxy, dxz, dyz) and the higher-energy eg orbitals (dx²-y², dz²). purdue.edulibretexts.org This splitting is a direct consequence of the different interactions between the metal d orbitals and the surrounding ligands. libretexts.org The energy difference between these sets is known as the ligand field splitting parameter (Δₒ). The magnitude of Δₒ is influenced by the nature of both the metal ion and the ligands.
The interaction between the negatively charged chloride ligands and the d-orbitals of the platinum atom is repulsive. youtube.com The eg orbitals, which point directly towards the ligands in an octahedral geometry, experience greater repulsion and are therefore destabilized (raised in energy) relative to the t₂g orbitals, which are directed between the ligands. libretexts.orgyoutube.com For a d⁶ ion like Pt(IV), the six d-electrons will occupy the lower energy t₂g orbitals, resulting in a low-spin configuration. This arrangement is energetically favorable and contributes to the stability of the hexachloroplatinate(IV) complex.
Complexation with Macrocyclic Receptors (e.g., Cucurbiturils, Guanidinium (B1211019) Motifs)
The hexachloroplatinate(IV) anion's well-defined size, shape, and charge make it an excellent guest for various macrocyclic host molecules. This area of supramolecular chemistry explores the non-covalent interactions that govern the formation of host-guest complexes.
Cucurbiturils:
Cucurbit[n]urils (CB[n]) are a family of macrocyclic compounds known for their ability to encapsulate a variety of guest molecules. nih.gov Research has demonstrated the instantaneous co-crystallization and co-precipitation of the [PtCl₆]²⁻ dianion with cucurbit uril (CB ). nih.govbohrium.com This selective recognition is not an inclusion complex where the anion enters the cavity of the macrocycle. Instead, it relies on exo-binding, where the interactions occur on the outer surface of the cucurbit uril. nih.govbohrium.com
The primary driving forces for this selective recognition are weak [Pt−Cl···H−C] hydrogen bonds and [Pt−Cl···C=O] ion-dipole interactions between the chloride ligands of the hexachloroplatinate(IV) anion and the cucurbit uril molecule. nih.govbohrium.comresearchgate.net The formation of these noncovalent bonds leads to the selective separation of [PtCl₆]²⁻ from solutions containing other platinum, palladium, or rhodium-based chloride anions. nih.govbohrium.com
| Macrocyclic Host | Type of Interaction with [PtCl₆]²⁻ | Key Driving Forces |
| Cucurbit uril | Exo-binding (outer surface) | [Pt−Cl···H−C] hydrogen bonding, [Pt−Cl···C=O] ion-dipole interactions |
Guanidinium Motifs:
Theoretical studies have explored the complexation between platinum species and guanidinium moieties. These investigations aim to understand the interactions that could lead to the design of novel compounds. Calculations have indicated that a stable complex can be formed through a monodentate interaction between a PtCl₃⁻ fragment and a guanidinium cation via one of its NH₂ groups. figshare.com This highlights the potential for designing receptors based on guanidinium motifs for the recognition of platinum complexes.
Anion Recognition and Binding Selectivity Studies
The study of anion recognition is a significant area of supramolecular chemistry, with applications ranging from sensing to separation processes. researchgate.net The hexachloroplatinate(IV) anion has been a key subject in studies focusing on selective binding.
The high selectivity of cucurbit uril for [PtCl₆]²⁻ is a prime example. nih.govbohrium.com This selectivity is so pronounced that cucurbit uril can effectively separate [PtCl₆]²⁻ from a mixture of other metal-chloride anions, such as [PdCl₄]²⁻ and [RhCl₆]³⁻. nih.govbohrium.comresearchgate.net This has potential applications in the recovery of platinum from waste materials, such as spent catalytic converters. nih.govbohrium.com Recognition was not observed between cucurbit uril and six other platinum-, palladium-, or rhodium-based chloride anions, underscoring the high degree of selectivity. nih.govbohrium.com
The principles of anion recognition are not limited to macrocyclic hosts. The design of synthetic receptors capable of selective anion binding in aqueous solutions is an active area of research. nih.gov While challenging due to the high solvation energy of anions, successful strategies often involve exploiting specific non-covalent interactions to overcome this barrier. nih.gov
Formation of Hydrogen-Bonded Adducts
Hydrogen bonding plays a critical role in the crystal engineering and formation of supramolecular structures involving the hexachloroplatinate(IV) anion. nih.gov The chloride ligands of the [PtCl₆]²⁻ anion can act as hydrogen bond acceptors, interacting with suitable donor groups to form extended networks.
Researchers have synthesized and characterized several complexes where the hexachloroplatinate(IV) anion is paired with nitrogen-containing heterocyclic cations, such as the benzimidazole (B57391) cation and the 2,2'-bipyridine (B1663995) cation. nih.gov In these structures, the primary interactions are N–H···Cl hydrogen bonds. These are further supported by O–H···Cl and N–H···O hydrogen bonds involving co-crystallized water molecules, as well as coulombic attractions between the cations and the anion. nih.gov These interactions work in concert to build up complex supramolecular architectures. nih.gov
| Hydrogen Bond Donor | Hydrogen Bond Acceptor | Resulting Interaction |
| Benzimidazole cation (N-H) | [PtCl₆]²⁻ (Cl) | N–H···Cl |
| 2,2'-Bipyridine cation (N-H) | [PtCl₆]²⁻ (Cl) | N–H···Cl |
| Water (O-H) | [PtCl₆]²⁻ (Cl) | O–H···Cl |
Computational Chemistry and Theoretical Studies of Tetrabutylammonium Hexachloroplatinate Iv Systems
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure of molecules. For tetrabutylammonium (B224687) hexachloroplatinate(IV), DFT calculations can elucidate the nature of the bonding within the hexachloroplatinate(IV) anion and the conformational preferences of the tetrabutylammonium cation.
The electronic structure of the hexachloroplatinate(IV) anion, [PtCl₆]²⁻, has been a subject of computational investigation, often in the context of its photochemical reactivity. whiterose.ac.uk DFT studies reveal the distribution of electron density and the nature of the molecular orbitals, which are crucial for understanding the compound's reactivity. The interaction between the platinum center and the chloride ligands can be analyzed through population analysis, providing insights into the covalent character of the Pt-Cl bonds.
The reactivity of the [PtCl₆]²⁻ anion is significantly influenced by its electronic structure. A computational study related to the photochemical reaction between [PtCl₆]²⁻ and the tetrabutylammonium cation has shown that the excited state of the hexachloroplatinate(IV) anion plays a key role. whiterose.ac.uk This excited state can lead to the formation of a platinum(III) species and chlorine radicals, initiating a reaction cascade. whiterose.ac.uk
DFT calculations are also instrumental in determining various reactivity descriptors. These parameters, derived from the energies of the frontier molecular orbitals (HOMO and LUMO), can predict the sites most susceptible to nucleophilic or electrophilic attack.
Table 1: Selected Optimized Geometric Parameters for the Hexachloroplatinate(IV) Anion from DFT Calculations
| Parameter | Calculated Value |
| Pt-Cl bond length (Å) | Varies with functional and basis set |
| Cl-Pt-Cl bond angle (°) | ~90 |
| Note: Specific values depend on the level of theory employed. The geometry is generally found to be octahedral. |
Time-Dependent Density Functional Theory (TDDFT) for Electronic Spectra
Time-Dependent Density Functional Theory (TDDFT) is a widely used method for calculating the electronic absorption spectra of molecules. It provides information about the energies of electronic transitions and their corresponding oscillator strengths. For tetrabutylammonium hexachloroplatinate(IV), TDDFT is essential for interpreting its UV-Vis spectrum.
The electronic spectrum of the [PtCl₆]²⁻ anion is characterized by ligand-to-metal charge transfer (LMCT) bands. TDDFT calculations can assign these bands to specific electronic transitions from orbitals localized on the chloride ligands to orbitals primarily centered on the platinum atom. A computational study has been performed to understand the excited state of [PtCl₆]²⁻, which is crucial for its photochemistry. whiterose.ac.uk
The choice of functional and basis set is critical for obtaining accurate TDDFT results, especially for heavy metal complexes where relativistic effects are significant.
Relativistic Calculations for Heavy Metal Systems
Due to the presence of the heavy platinum atom, relativistic effects must be considered for accurate theoretical predictions of the properties of tetrabutylammonium hexachloroplatinate(IV). These effects can significantly influence the electronic structure, spectroscopic properties, and reactivity of the complex.
Various relativistic Hamiltonians can be employed in computational studies of platinum complexes. These range from scalar relativistic approaches, which account for the mass-velocity and Darwin terms, to more rigorous four-component methods that explicitly include spin-orbit coupling. rsc.org Spin-orbit coupling can have a pronounced effect on the electronic spectra, particularly for transitions at lower energies. rsc.org For instance, in similar platinum complexes, it has been shown that while scalar relativistic calculations can reasonably reproduce the most intense spectral features, a four-component framework is crucial for accurately describing weaker transitions that can be important for photoactivation. rsc.org
Relativistic DFT methodologies have been developed for calculating the structures and NMR chemical shifts of octahedral platinum(IV) complexes. rsc.orgresearchgate.net The two-component zeroth-order regular approximation (SO-ZORA) is one such method used to calculate NMR shielding constants. rsc.orgresearchgate.net
Modeling of Reaction Pathways and Transition States
Computational modeling is a powerful tool for elucidating reaction mechanisms by identifying intermediates and transition states. For reactions involving tetrabutylammonium hexachloroplatinate(IV), such as its photochemical decomposition, theoretical calculations can map out the potential energy surface and determine the energy barriers for different reaction pathways.
A notable photochemical reaction involves the activation of the tetrabutylammonium cation by the hexachloroplatinate(IV) anion, leading to the formation of a dinuclear, butadiene-bridged platinum(II) complex. rsc.orgresearchgate.netwhiterose.ac.uk A proposed mechanism for this reaction involves the initial photoexcitation of the [PtCl₆]²⁻ anion, followed by the formation of reactive intermediates like platinum(III) species and chlorine radicals. whiterose.ac.uk These intermediates can then react with the tetrabutylammonium cation.
Transition state theory can be used in conjunction with computational methods to calculate reaction rates. ox.ac.uklibretexts.org The geometry and energy of the transition state provide crucial information about the feasibility of a proposed reaction mechanism. For complex reactions, identifying the correct transition state can be computationally demanding but is essential for a thorough understanding of the reaction dynamics. The reduction of Pt(IV) prodrugs, a related area, has been computationally explored, providing insights into potential activation pathways that could be analogous to reactions involving hexachloroplatinate(IV). rsc.org
Conformational Stability Predictions and Energy Landscapes
The tetrabutylammonium cation is a flexible ion with multiple possible conformations due to the rotation around its C-C and C-N bonds. Computational studies can predict the relative stabilities of these conformers and map out the energy landscape for their interconversion.
DFT calculations have been used to study the conformational mobility of the tetra-n-butylammonium ion in the gas phase. matec-conferences.org These studies have calculated the energy profiles for the rotation of the butyl chains, revealing the energy barriers between different stable conformations. matec-conferences.org The shape of the tetrabutylammonium ion is primarily determined by the rotations of its molecular fragments, and the energy barriers separating stable conformers are comparable to the energy of thermal vibrations. matec-conferences.org
The presence of the hexachloroplatinate(IV) anion can influence the conformational preferences of the tetrabutylammonium cation through intermolecular interactions. Modeling the full tetrabutylammonium hexachloroplatinate(IV) system would allow for the investigation of how the crystal packing and ion-ion interactions affect the cation's conformation.
Table 2: Relative Energies of Tetrabutylammonium Cation Conformers
| Conformer | Relative Energy (kcal/mol) |
| TTTT | 0.00 |
| GTTT | Varies with computational method |
| GGTT | Varies with computational method |
| Note: T denotes a trans conformation and G denotes a gauche conformation of the butyl chains. The TTTT conformer is typically the global minimum. |
Calculation of Spectroscopic Parameters (e.g., NMR Shieldings)
Theoretical calculations of spectroscopic parameters, such as NMR chemical shifts, are invaluable for the characterization of molecules and for confirming experimentally determined structures. For tetrabutylammonium hexachloroplatinate(IV), the calculation of ¹⁹⁵Pt, ¹³C, and ¹H NMR chemical shifts can provide a detailed picture of the electronic environment of the nuclei.
The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for calculating NMR shielding constants. gaussian.com Due to the presence of platinum, relativistic effects are crucial for accurate predictions of ¹⁹⁵Pt NMR chemical shifts. Relativistic DFT methodologies, such as the SO-ZORA approach, have been calibrated for octahedral Pt(IV) complexes. rsc.orgresearchgate.net These studies have shown that the choice of the exchange-correlation functional and the inclusion of solvent effects can significantly impact the accuracy of the calculated NMR shielding constants. rsc.orgresearchgate.netacs.org For instance, for a series of Pt(IV) complexes, a PBE0 functional with 40% exact exchange was found to accurately reproduce experimental NMR data when using the SO-ZORA method. rsc.orgresearchgate.net The relativistic corrections to the ¹⁹⁵Pt shielding constants can be substantial, on the order of thousands of ppm. mdpi.com
The ¹³C NMR chemical shifts of carbon atoms directly bonded to platinum are also significantly influenced by relativistic effects and require a fully relativistic treatment for accurate prediction. dntb.gov.ua
Table 3: Calculated vs. Experimental ¹⁹⁵Pt NMR Chemical Shifts for K₂[PtCl₆]
| Method | Calculated Shielding (ppm) | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| Relativistic DFT | Varies with level of theory | Varies with level of theory | ~0 |
| Note: The chemical shift is calculated relative to a reference compound. The experimental chemical shift of K₂[PtCl₆] is often used as a reference. acs.orglibretexts.org |
Theoretical Investigations of Intermolecular Interactions
The solid-state structure and properties of tetrabutylammonium hexachloroplatinate(IV) are governed by the intermolecular interactions between the tetrabutylammonium cations and the hexachloroplatinate(IV) anions. Theoretical methods can be used to quantify and characterize these interactions.
The interactions in the crystal lattice are primarily electrostatic in nature, with contributions from van der Waals forces. Computational studies on tetrabutylammonium salts with other anions have shown the importance of hydrogen bonding between the anion and the C-H groups of the cation. researchgate.netnih.gov Similar interactions are expected to be present in tetrabutylammonium hexachloroplatinate(IV).
Methods such as the Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis can be used to visualize and quantify weak interactions. nih.govresearchgate.netnih.gov Symmetry-Adapted Perturbation Theory (SAPT) can be employed to decompose the interaction energy into physically meaningful components such as electrostatic, exchange, induction, and dispersion. nih.govresearchgate.net These analyses can provide a detailed understanding of the forces that hold the crystal lattice together. Molecular dynamics simulations on deep eutectic solvents based on tetrabutylammonium chloride have also provided insights into the intermolecular interactions in these systems. researchgate.net
Electrochemical Behavior and Applications in Electrochemistry
Redox Potentials and Electron Transfer Processes
[PtCl₆]²⁻ + 2e⁻ ⇌ [PtCl₄]²⁻ + 2Cl⁻
The standard redox potential for this couple is influenced by the solvent system and the nature of the supporting electrolyte. While specific values for tetrabutylammonium (B224687) hexachloroplatinate(IV) in various non-aqueous solvents are not extensively documented in readily available literature, the redox potential of the Pt(IV)/Pt(II) couple is known to be affected by the ligand environment. The presence of chloride ions, for instance, stabilizes the platinum centers, and their concentration can influence the observed potential.
The electron transfer process for the reduction of [PtCl₆]²⁻ can proceed through different mechanisms. It is generally accepted to be a two-electron transfer process, though it may occur in a single step or via two consecutive one-electron steps involving a transient platinum(III) intermediate. The stability of such an intermediate would be highly dependent on the solvent and the surrounding electrolyte.
Cyclic Voltammetry and Other Electroanalytical Techniques
Cyclic voltammetry (CV) is a powerful technique to study the electrochemical behavior of tetrabutylammonium hexachloroplatinate(IV). A typical cyclic voltammogram of this compound in a non-aqueous solvent, such as acetonitrile, using a supporting electrolyte like tetrabutylammonium hexafluorophosphate (B91526) (TBAPF₆), would be expected to show a cathodic peak corresponding to the reduction of Pt(IV) to Pt(II). The reversibility of this process can be assessed by the presence and characteristics of a corresponding anodic peak on the reverse scan, which would represent the oxidation of the generated Pt(II) back to Pt(IV).
The peak separation (ΔEp) between the cathodic and anodic peaks can provide information about the electron transfer kinetics. For a reversible two-electron process, the theoretical peak separation is approximately 29.5 mV at room temperature. Deviations from this value can indicate quasi-reversible or irreversible electron transfer. The peak current is proportional to the concentration of the electroactive species and the square root of the scan rate for a diffusion-controlled process.
Other electroanalytical techniques such as chronoamperometry and chronocoulometry can also be employed to investigate the diffusion coefficients of the platinum species and the kinetics of the electron transfer.
Electrochemical Conversion Pathways of Platinum(IV) Complexes
The primary electrochemical conversion pathway for the hexachloroplatinate(IV) anion is its reduction to tetrachloroplatinate(II). This conversion is a key step in many applications, including the electrodeposition of platinum and the synthesis of other platinum compounds.
The reduction can be influenced by the electrode material and the composition of the electrolyte. In some cases, further reduction of the Pt(II) species to metallic platinum (Pt(0)) can occur at more negative potentials:
[PtCl₄]²⁻ + 2e⁻ ⇌ Pt(s) + 4Cl⁻
This multi-step reduction pathway is fundamental to the electroplating of platinum from solutions containing [PtCl₆]²⁻. The stepwise nature allows for control over the deposition process by careful selection of the applied potential.
Role of Tetrabutylammonium Cation as Supporting Electrolyte in Electrochemical Systems
The tetrabutylammonium (TBA⁺) cation in tetrabutylammonium hexachloroplatinate(IV) also plays a significant role in its electrochemical behavior, primarily by acting as a supporting electrolyte. In electrochemical studies of other analytes, tetrabutylammonium salts like tetrabutylammonium perchlorate (B79767) (TBAP) or tetrabutylammonium hexafluorophosphate (TBAPF₆) are commonly added to the solution to:
Increase Conductivity: The TBA⁺ ions increase the ionic strength of the solution, which enhances its conductivity and minimizes the iR drop (the potential drop due to the resistance of the solution).
Maintain a Constant Ionic Strength: This ensures that the activity coefficients of the reacting species remain constant, which is important for quantitative studies.
Provide a Wide Electrochemical Window: The TBA⁺ cation is electrochemically stable over a wide range of potentials, meaning it does not get oxidized or reduced within the potential window of interest for many analytes.
The large size of the TBA⁺ cation also influences the structure of the electrical double layer at the electrode-solution interface. This can affect the kinetics of electron transfer for other species in the solution.
Below is a table summarizing the properties and functions of the tetrabutylammonium cation as a supporting electrolyte:
| Property | Description |
| Ionic Size | Large and bulky |
| Charge | +1 |
| Solubility | Good in many organic solvents |
| Electrochemical Stability | Wide potential window |
| Primary Function | Increases solution conductivity |
| Secondary Effects | Influences double-layer structure, can affect electron transfer kinetics |
Electrochemical Catalyst Recycling Methodologies
The electrochemical properties of hexachloroplatinate(IV) are relevant to the recycling of platinum from spent catalysts, such as those used in automotive catalytic converters and fuel cells. mdpi.com Electrochemical methods for platinum recycling are being explored as a more environmentally friendly alternative to traditional pyrometallurgical and hydrometallurgical processes.
One approach involves the electrochemical dissolution of platinum metal from the catalyst support into an electrolyte containing chloride ions to form [PtCl₆]²⁻. mdpi.com This can be achieved by applying an oxidizing potential to the platinum-containing material in a suitable electrochemical cell. The resulting solution of tetrabutylammonium hexachloroplatinate(IV) or a similar salt can then be treated to recover the platinum.
The recovery of platinum from the [PtCl₆]²⁻ solution can also be achieved electrochemically. By applying a reducing potential, the dissolved platinum complex can be electrodeposited as pure platinum metal onto a cathode. This process allows for the selective recovery of platinum from a mixed metal solution. The efficiency of both the dissolution and deposition steps can be controlled by manipulating the electrochemical parameters such as potential, current density, and electrolyte composition.
Interactions with Host Systems and Selective Recognition of Hexachloroplatinate Iv
Supramolecular Host-Guest Interactions
Host-guest chemistry involves the formation of unique structural complexes through noncovalent interactions between a larger host molecule and a smaller guest molecule or ion. nih.gov These interactions are central to molecular recognition and assembly processes. nih.gov
A notable example of supramolecular recognition involves the hexachloroplatinate(IV) dianion and the macrocycle cucurbit researchgate.neturil. researchgate.net Research has demonstrated an instantaneous co-crystallization and co-precipitation when these two species are combined. researchgate.net The selective recognition is not based on the encapsulation of the anion within a host cavity, but rather on exo-binding to the outer surface of the cucurbit researchgate.neturil molecule. researchgate.net This binding is driven by a combination of weak noncovalent forces, specifically [Pt−Cl⋅⋅⋅H−C] hydrogen bonds and [Pt−Cl⋅⋅⋅C=O] ion–dipole interactions. researchgate.net The specific geometry and electronic properties of both the host and the guest lead to a highly selective interaction. researchgate.net
The study of such interactions is enhanced by techniques like in situ FTIR spectroscopy, which can provide fundamental information on the association constants (Kₐ) and conformational changes that occur during the formation of host-guest complexes. rsc.org
Selective Precipitation and Co-crystallization Strategies
The selective recognition of [PtCl₆]²⁻ can be harnessed to achieve its separation from complex mixtures through precipitation and co-crystallization. researchgate.net Co-crystallization is a technique where an active pharmaceutical ingredient (or in this case, a target ion) and a coformer are combined in a crystal lattice, altering physicochemical properties. nih.gov
Selective Precipitation: A significant challenge in platinum group metal (PGM) recovery is separating platinum from other metals with similar chemical properties, such as palladium and rhodium. mdpi.com One effective strategy is the selective precipitation of Pt(IV) using specific reagents. For example, 2-ethylhexylamine (B116587) (2EHA) has been successfully used as a precipitant to selectively recover Pt(IV) from hydrochloric acid solutions containing mixed metals. mdpi.com The process results in the formation of an ion-pair precipitate consisting of one [PtCl₆]²⁻ anion and two protonated 2EHA cations. mdpi.com The selectivity of this method is attributed to the steric hindrance and high hydrophilicity of 2EHA, which suppress the formation of precipitates with Rh(III) and Pd(II), respectively. mdpi.com
Co-crystallization: The interaction between cucurbit researchgate.neturil and [PtCl₆]²⁻ provides a highly selective co-crystallization protocol. researchgate.net This recognition is remarkably specific; similar interactions are not observed with six other platinum-, palladium-, or rhodium-based chloride anions. researchgate.net This high degree of selectivity forms the basis for an efficient separation strategy. Common methods for inducing co-crystallization include solvent evaporation, where the components are dissolved in a common solvent that is then slowly evaporated, and slurrying, where a solvent is added to the solid components to facilitate the formation of the co-crystal. nih.gov
The table below summarizes the selectivity of different precipitation strategies for the hexachloroplatinate(IV) anion.
| Precipitant/Host | Target Anion | Selectivity Over | Basis of Selectivity |
| 2-Ethylhexylamine (2EHA) | [PtCl₆]²⁻ | Pd(II), Rh(III), and various base metals mdpi.com | Steric hindrance and high hydrophilicity of the precipitant mdpi.com |
| Cucurbit researchgate.neturil | [PtCl₆]²⁻ | Other Pt-, Pd-, and Rh-based chloride anions researchgate.net | Specific exo-binding via hydrogen bonds and ion-dipole interactions researchgate.net |
| Ammonium (B1175870) Chloride | [PtCl₆]²⁻ | Base metals (in controlled conditions) researchgate.netresearchgate.net | Low solubility of the resulting ammonium hexachloroplatinate(IV) salt researchgate.netresearchgate.net |
Applications in Platinum Recovery and Separation Science
The principles of selective precipitation and host-guest chemistry are directly applied to the recovery of platinum from secondary sources, such as spent automotive catalysts. researchgate.net This is crucial for a circular economy, given platinum's high value and scarcity. mdpi.com
The standard industrial practice often involves leaching platinum from catalyst materials using strong acids like aqua regia, which forms the stable [PtCl₆]²⁻ complex in solution. mdpi.com Following leaching, platinum is commonly recovered by precipitation. A widely used method is the addition of ammonium chloride (NH₄Cl) to the acidic leachate. researchgate.netresearchgate.net This causes the precipitation of ammonium hexachloroplatinate(IV), (NH₄)₂[PtCl₆], which has low solubility. researchgate.net The precipitate can then be separated and ignited to yield high-purity platinum metal. researchgate.net Studies have optimized this precipitation process, examining factors such as reaction time, temperature, and reagent concentrations to maximize recovery yield. researchgate.net For instance, a reaction time of just 5 minutes at 40°C can be sufficient to precipitate the maximum amount of (NH₄)₂[PtCl₆]. researchgate.net
The highly selective co-crystallization protocol using cucurbit researchgate.neturil has been proposed as a method to recover platinum from spent vehicular catalytic converters and other metal scraps in a rapid and efficient manner. researchgate.net Similarly, selective precipitation with agents like 2EHA offers a pathway to isolate Pt(IV) even from solutions containing high concentrations of other platinum group and base metals. mdpi.com These advanced separation techniques represent a move towards more sustainable and efficient metal recycling processes. mdpi.com
Design Principles for Anion Receptors
The development of artificial receptors capable of selectively binding specific anions is a major goal in supramolecular chemistry. researchgate.net The design of hosts for the hexachloroplatinate(IV) anion is guided by several key principles aimed at optimizing the complementarity between the host and the guest.
Size and Shape Complementarity: The receptor must possess a binding site—be it a cavity or a surface—that is sterically compatible with the octahedral geometry and size of the [PtCl₆]²⁻ anion. iupac.org
Electrostatic and Charge Complementarity: Since the target is an anion, receptors containing positively charged functional groups are highly effective. Polyammonium macrocycles, for example, can provide a positively charged cavity that attracts and binds anions. iupac.org The strength of this interaction can be tuned by the number and arrangement of the charged groups. iupac.org
Placement of Binding Sites: The strategic placement of anion binding sites within the host is critical. iupac.org For [PtCl₆]²⁻, which has six chloride ligands, an ideal receptor would have multiple hydrogen bond donor groups positioned to interact simultaneously with these ligands. The exo-binding of [PtCl₆]²⁻ to cucurbit researchgate.neturil, which involves multiple weak interactions with the host's exterior, is a perfect illustration of this principle. researchgate.net
Nature of Interactions: Effective anion receptors utilize a combination of noncovalent interactions. These include strong ion-ion interactions with charged hosts, directional hydrogen bonds (e.g., from urea (B33335) or amide groups), and ion-dipole interactions. researchgate.netnih.gov The choice of interaction type is a crucial step in the design process. iupac.org
Preorganization and Flexibility: A successful host molecule often has a degree of preorganization, meaning its binding site is already formed before the guest enters. However, some flexibility can also be beneficial, allowing the host to adapt its conformation to achieve optimal binding with the guest. researchgate.net
By adhering to these principles, chemists can design novel receptors with high affinity and selectivity for the hexachloroplatinate(IV) anion, paving the way for new applications in sensing, separation, and catalysis.
Advanced Research Directions and Future Perspectives
Exploration of Novel Photochemical Transformations and Their Applications
A significant area of advanced research involves the photochemical activation of tetrabutylammonium (B224687) hexachloroplatinate(IV). When irradiated in solution, the complex undergoes a remarkable transformation where the supposedly inert tetrabutylammonium cation acts as a reactant. This process leads to the formation of bis(tetrabutylammonium) (trans-μ2:η2,η2-1,3-butadiene)bis(trichloroplatinate(II)). acs.orgcore.ac.ukfigshare.com In this reaction, the Pt(IV) center is reduced to Pt(II), and the tetrabutylammonium cation is the source of the 1,3-butadiene ligand that bridges two platinum centers. core.ac.uk
The study of this photochemical process is crucial for understanding and controlling C-H bond activation. Research has focused on determining the specific wavelengths responsible for activating the [PtCl₆]²⁻ anion to initiate the formation of the butadiene-platinum(II) complex. unila.ac.id The photochemical properties of the parent compound are key to initiating this transformation.
| Parameter | Wavelength (nm) |
|---|---|
| λmax | 324 |
| Shoulder | ~370 |
| Weak Absorption | 470 |
Future applications of these photochemical transformations could include novel organic syntheses where stable tetraalkylammonium cations are used as precursors for functional ligands, and the development of light-driven C-H activation and functionalization reactions.
Development of New Catalytic Systems Derived from Tetrabutylammonium Hexachloroplatinate(IV)
While historically used in established catalytic processes, tetrabutylammonium hexachloroplatinate(IV) is a precursor for next-generation catalytic systems. Its ability to facilitate C-H activation photochemically suggests a potential for developing new catalysts for hydrocarbon functionalization. core.ac.uk The derived platinum(II)-butadiene complex and related intermediates could serve as models or active components in new catalytic cycles.
Future research is directed towards harnessing the reactivity observed in the photochemical transformation to design catalytic systems that can activate and functionalize alkanes and other organic substrates under mild conditions. The development of homogeneous or supported catalysts derived from this platinum complex could offer new pathways for selective oxidation, hydrogenation, and carbon-carbon bond formation. The strong catalytic activity of platinum, in general, supports the potential for creating highly effective systems from this versatile precursor. alfachemic.com
Tailored Synthesis of Platinum-Containing Functional Materials
Tetrabutylammonium hexachloroplatinate(IV) serves as an effective precursor for the bottom-up synthesis of advanced platinum-containing functional materials. A key application is in the fabrication of polymer nanocomposites containing well-dispersed platinum nanoparticles. google.com
In a notable example, the compound is dissolved with a diblock copolymer and cast into a thin film. During annealing, the platinum complex selectively segregates into one of the polymer phases (e.g., the PMMA phase of a PS-PMMA copolymer). A subsequent reduction step converts the precursor into metallic platinum nanoparticles confined within the polymer matrix. google.com This method allows for precise control over the size and spatial distribution of the nanoparticles, leading to materials with tailored optical, electronic, or catalytic properties.
| Step | Description |
|---|---|
| 1. Mixing | Tetrabutylammonium hexachloroplatinate(IV) is dissolved in a solution containing a diblock copolymer (e.g., PS-PMMA). |
| 2. Film Formation | The solution is cast onto a substrate to form a thin film. |
| 3. Annealing | The film is heated, inducing microphase separation of the copolymer and segregation of the platinum complex into one phase. |
| 4. Reduction | The film is treated with a reducing agent (e.g., formaldehyde solution) to reduce the Pt(IV) complex to Pt(0) nanoparticles. |
Future work in this area may focus on creating more complex nanostructures, such as nanowires or porous networks, for applications in catalysis, sensing, and nanoelectronics.
In-depth Computational Modeling of Complex Reaction Networks and Intermediates
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the complex reaction pathways involving tetrabutylammonium hexachloroplatinate(IV). acs.orgcore.ac.uk Theoretical studies provide critical insights into the structures, stabilities, and electronic properties of the transient intermediates and final products of its photochemical reactions.
For instance, DFT calculations have been used to investigate the various possible conformers of the (trans-μ₂:η²,η²-1,3-butadiene)bis(trichloroplatinate(II)) complex formed upon irradiation. acs.org These studies have shown that while multiple conformers are theoretically stable, their relative abundance can depend on the solvent environment. acs.org The calculations are often performed at a high level of theory to ensure accuracy.
| Parameter | Specification |
|---|---|
| Method | Density Functional Theory (DFT) |
| Functional/Basis Set | B3LYP/TZVP |
| Platinum Treatment | Effective Core Potential (ECP) |
| Solvent Effects | Conductor-like Screening Model (COSMO) |
Future computational work will likely focus on modeling the entire reaction mechanism, from the initial photoexcitation of the [PtCl₆]²⁻ anion to the final C-H activation and ligand formation steps. Such models are essential for a rational design of more efficient photochemical systems and catalysts.
Advanced Spectroscopic Probes for Transient Species Characterization
The identification and characterization of short-lived intermediates are critical for elucidating the mechanisms of the photochemical reactions of tetrabutylammonium hexachloroplatinate(IV). A combination of advanced spectroscopic techniques is employed to probe the reaction in real-time and characterize the stable products.
Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H, ¹³C, and particularly ¹⁹⁵Pt NMR, has been instrumental in identifying the structures of the platinum-containing products in solution. acs.orgunila.ac.id These techniques have confirmed the formation of different conformers and tracked their interconversion over time in various solvents. acs.org UV-visible spectroscopy is used to monitor the photochemical reaction and identify the electronic transitions involved. unila.ac.id
The future in this area lies in the application of time-resolved spectroscopic techniques, such as femtosecond transient absorption or time-resolved infrared spectroscopy. These methods can potentially capture the fleeting intermediates formed immediately after photoexcitation, providing direct experimental evidence for the proposed reaction mechanisms, including the initial steps of electron transfer and bond cleavage.
Q & A
Basic Research Questions
Q. What are the established synthesis routes for tetrabutylammonium hexachloroplatinate(IV), and what critical parameters govern its purity?
- Methodological Answer : The compound is typically synthesized via salt metathesis. For example, potassium hexachloroplatinate(IV) reacts with tetrabutylammonium chloride in aqueous or polar aprotic solvents (e.g., acetonitrile) under controlled stoichiometry (2:1 molar ratio). Critical parameters include solvent choice, reaction temperature (20–25°C), and rigorous exclusion of moisture to prevent hydrolysis. Post-synthesis, recrystallization from ethanol/water mixtures enhances purity. Gravimetric validation of platinum content (via ISO 11210 methods) ensures stoichiometric accuracy .
Q. What safety protocols are essential for handling tetrabutylammonium hexachloroplatinate(IV) in laboratory settings?
- Methodological Answer :
- Containment : Use fume hoods for all procedures to mitigate inhalation risks .
- Quantity Limits : Restrict single-reaction quantities to <1 g unless approved by the principal investigator (PI). Larger scales require documented risk assessments .
- Training : Mandatory review of SDS and lab-specific SOPs, including waste disposal (e.g., platinum recovery protocols).
- Emergency Protocols : Document and report unexpected events (e.g., color changes, gas evolution) to the PI immediately .
Q. How can researchers verify the platinum content and oxidation state in tetrabutylammonium hexachloroplatinate(IV)?
- Methodological Answer :
- Gravimetric Analysis : Precipitate platinum as diammonium hexachloroplatinate(IV) and weigh residuals (ISO 11210) .
- Spectroscopic Methods : X-ray absorption near-edge structure (XANES) at the Pt L₃-edge (e.g., white-line intensity at ~11566 eV) quantifies the oxidation state and local coordination environment .
Advanced Research Questions
Q. How can experimental conditions be optimized for catalytic applications of tetrabutylammonium hexachloroplatinate(IV)?
- Methodological Answer :
- Literature Benchmarking : Identify precedent reactions (e.g., photoredox catalysis) with similar ligands or solvents .
- Parameter Screening : Systematically vary temperature, solvent polarity, and light exposure (UV/Vis) to assess catalytic efficiency.
- Mechanistic Probes : Use quenching experiments or ESR to detect radical intermediates. For photochemical reactions, control experiments in darkness are critical to isolate thermal vs. light-driven pathways .
Q. What mechanistic insights explain unexpected photochemical activation of tetrabutylammonium hexachloroplatinate(IV)?
- Methodological Answer :
- Spectroscopic Tracking : Monitor reaction progress using time-resolved UV-Vis spectroscopy to identify transient species.
- Computational Modeling : Density functional theory (DFT) can predict ligand-to-metal charge transfer (LMCT) pathways and activation barriers.
- Isolation of Byproducts : Characterize photodegradation products (e.g., via NMR or XRD) to confirm ligand dissociation or cation activation, as observed in analogous systems .
Q. How should researchers resolve contradictions in reaction yields or selectivity when using tetrabutylammonium hexachloroplatinate(IV)?
- Methodological Answer :
- Reproducibility Checks : Replicate reactions under identical conditions (solvent batch, humidity control) to rule out environmental variability.
- Cross-Validation : Compare results with alternative platinum(IV) salts (e.g., potassium hexachloroplatinate) to isolate counterion effects.
- Collaborative Review : Engage peers or the PI to audit experimental logs and identify overlooked variables (e.g., trace moisture) .
Q. What methodologies assess the environmental impact or biological interactions of tetrabutylammonium hexachloroplatinate(IV)?
- Methodological Answer :
- Bioaccumulation Assays : Expose model organisms (e.g., algae) to the compound and quantify platinum uptake via ICP-MS. For example, Pseudococcumyxasi algae studies used XANES to differentiate intracellular Pt speciation .
- Toxicity Profiling : Conduct cell viability assays (e.g., MTT) in mammalian cell lines, noting dose-dependent effects and comparing results to established Pt(IV) toxicants.
Tables for Key Data
Table 1: Synthesis Parameters for Tetrabutylammonium Hexachloroplatinate(IV)
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Solvent | Acetonitrile/Water (3:1) | |
| Reaction Temperature | 25°C | |
| Stoichiometry | 2:1 (TBACl : K₂PtCl₆) | |
| Purification Method | Ethanol/Water Recrystallization |
Table 2: Analytical Techniques for Platinum Speciation
| Technique | Application | Detection Limit | Reference |
|---|---|---|---|
| Gravimetric (ISO 11210) | Pt content quantification | 0.1% | |
| XANES | Oxidation state analysis | 1 ppm | |
| ICP-MS | Environmental uptake | 0.01 ppb |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
